molecular formula C9H8O B147433 1-Phenyl-2-propyn-1-ol CAS No. 4187-87-5

1-Phenyl-2-propyn-1-ol

Cat. No.: B147433
CAS No.: 4187-87-5
M. Wt: 132.16 g/mol
InChI Key: UIGLAZDLBZDVBL-UHFFFAOYSA-N
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Description

1-Phenyl-2-propyn-1-ol, also known as 1-Phenylpropargyl alcohol, is an organic compound with the molecular formula C9H8O. It is a colorless to pale yellow liquid that is used as a chiral building block in organic synthesis. The compound is characterized by the presence of a phenyl group attached to a propynyl alcohol moiety, making it a versatile intermediate in various chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Phenyl-2-propyn-1-ol can be synthesized through the reaction of benzaldehyde with ethynylmagnesium bromide in tetrahydrofuran (THF) under an inert atmosphere. The reaction is typically carried out at 0°C for 1 hour, followed by stirring at room temperature for 19 hours. The product is then purified by silica gel chromatography .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis generally involves the use of Grignard reagents and subsequent purification steps to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions: 1-Phenyl-2-propyn-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form 1-Phenyl-2-propyn-1-one.

    Reduction: It can be reduced to form 1-Phenyl-2-propen-1-ol.

    Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include Dess-Martin periodinane and pyridinium chlorochromate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide can be employed for substitution reactions.

Major Products:

Scientific Research Applications

1-Phenyl-2-propyn-1-ol is utilized in several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Phenyl-2-propyn-1-ol involves its interaction with various molecular targets and pathways. For instance, in the gold(I)-catalyzed Meyer–Schuster rearrangement, the compound undergoes a 4-endo-dig cyclization to form a gold-oxetene intermediate. This reaction is influenced by the counterion and solvent polarity, highlighting the compound’s reactivity and versatility in different chemical environments .

Comparison with Similar Compounds

1-Phenyl-2-propyn-1-ol can be compared with other similar compounds such as:

    1-Phenyl-2-propyn-1-one: An oxidized form of this compound.

    1-Phenyl-2-propen-1-ol: A reduced form of this compound.

    3-Phenyl-2-propyn-1-ol: A structural isomer with a different position of the hydroxyl group.

    1,1-Diphenyl-2-propyn-1-ol: A compound with two phenyl groups attached to the propynyl alcohol moiety.

The uniqueness of this compound lies in its ability to undergo a wide range of chemical reactions and its utility as a chiral building block in organic synthesis .

Properties

IUPAC Name

1-phenylprop-2-yn-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8O/c1-2-9(10)8-6-4-3-5-7-8/h1,3-7,9-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIGLAZDLBZDVBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC(C1=CC=CC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10871061
Record name 1-Phenylprop-2-yn-1-ol
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Molecular Weight

132.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4187-87-5
Record name α-Ethynylbenzenemethanol
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Record name Benzyl alcohol, alpha-ethynyl-
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Record name 1-Phenylpropargyl alcohol
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Record name 1-Phenylprop-2-yn-1-ol
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Record name 1-phenylprop-2-yn-1-ol
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Synthesis routes and methods I

Procedure details

To a solution of 2.65 g of benzaldehyde (Formula 26) in 50 mL of THF at room temperature was added 100 mL of 0.5M ethynylmagnesium bromide in THF. The mixture was stirred at room temperature for 2 hours. Then, the mixture was diluted with diethylether and a saturated solution of ammonium chloride. The mixture was extracted with ethyl acetate. Combined ethyl acetate was washed with brine, dried over sodium sulfate and concentrated. Column chromatography (20% ethyl acetate/hexane) gave 3.17 g of 1-phenyl-prop-2-yn-1-ol (Formula 27) as a light yellow oil. 1H NMR (300 MHz, CDCl3) δ 2.68 (m, 1H), 5.46-5.49 (m, 1H), 7.34-7.43 (m, 3H), 7.55-7.57 (m, 2H).
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Synthesis routes and methods II

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Synthesis routes and methods III

Procedure details

Place a mixture of α-[(trimethylsilyl)ethynyl]-benzene-methanol (4.09 g, 20 mmol) and tetrahydrofuran (25 mL) under argon atmosphere and cool to 0° C. Add, by dropwise addition, tetra-n-butylammonium fluoride (25 mL of a 1M solution in tetrahydrofuran, 25 mmol). Allow to warm to room temperature and stir for 1 hour. Partition between ethyl ether and water. Separate the organic phase, wash with saturated aqueous sodium chloride and concentrate in vacuo. Purify by silica gel chromatography (15% ethyl acetate/hexane) then purify further by distillation to yield 2.15 g of the title compound; bp 100°-110° C. @0.1 mm Hg.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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